Public Domain Pharmacological Activity Confirmation Status
A rigorous search of peer-reviewed literature, patent databases, and authoritative chemical registries was performed to identify quantitative, comparator-based differentiation evidence for 3-(N-ethyl-2,3-dihydro-1-benzofuran-7-amido)benzoic acid against any close analog. The search yielded no publicly available data on target engagement (IC50, Ki), ADME properties, or functional activity for this specific compound. The data gap is structural: while related 2,3-dihydrobenzofuran-7-carboxamides have demonstrated potent activity—such as a PARP-1 inhibitor with an IC50 of 0.531 μM [1]—no equivalent data map to this N-ethyl, 3-benzoic acid analog, leaving its differentiation from near-neighbor compounds such as 3-(2,3-dihydro-1-benzofuran-2-amido)benzoic acid (CAS 1016494-02-2) completely uncharacterized .
| Evidence Dimension | Target engagement potency (IC50) |
|---|---|
| Target Compound Data | No data available in the public domain |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-7-carboxamide PARP-1 inhibitor (compound 58): IC50 = 0.531 μM [1] |
| Quantified Difference | Cannot be calculated; data absent for the target compound |
| Conditions | Public literature and patent search as of the knowledge cut-off date |
Why This Matters
For any scientific or procurement decision, the complete absence of public activity data means the compound's utility and differentiation must be empirically determined de novo, introducing both project risk and cost.
- [1] Patel, M. R., et al. Discovery and Structure-Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. J. Med. Chem., 2014. View Source
